

Compound of Interest

Compound Name: Ozolinone

Cat. No.: B10784807

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-positive bacteria represents a significant global health threat. Oxazolidinones, a unique class of s

Introduction: A New Class of Antibiotics

The story of oxazolidinones begins in the late 1970s with their initial investigation as agricultural fungicides.^[1] However, it wasn't until the late 1980s t

Mechanism of Action: Halting Protein Synthesis at Initiation

Linezolid and other oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis. Uniquely, they act at the very beginning of t

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC). This binding event prevents the formati

```
digraph "Linezolid_Mechanism_of_Action" {
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"mRNA" [label="mRNA", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
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```
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The Evolution of Oxazolidinones: Beyond Linezolid

The success of linezolid and the emergence of resistance spurred the development of second and next-generation

Tedizolid

Tedizolid (formerly TR-700) is a second-generation oxazolidinone approved in 2014 for the treatment of acute I

Radezolid and Other Investigational Agents

Several other oxazolidinones have been investigated in clinical trials. Radezolid (RX-1741) has shown potent i

Structure-Activity Relationships (SAR)

The development of new oxazolidinones has been guided by extensive structure-activity relationship (SAR) stud:

Quantitative Data

The following tables summarize the in vitro activity of linezolid and selected next-generation oxazolidinones

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Staphylococcus aureus

Compound
Linezolid
Linezolid
Linezolid
Tedizolid
Tedizolid
Tedizolid
Radezolid

Table 2: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Enterococci

Compound
Linezolid
Linezolid
Tedizolid
Tedizolid

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of oxazolidinones.

Synthesis of Linezolid

The following is a representative synthetic route for linezolid.

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Step 1: N-alkylation of 3-fluoro-4-morpholinobenzenamine. 3-fluoro-4-morpholinobenzenamine is reacted with (

•

Step 2: Cyclization to form the oxazolidinone ring. The amino alcohol intermediate is treated with a carbonyl

•

Step 3: Conversion of the hydroxymethyl group to an aminomethyl group. The primary alcohol of the resulting

•

Step 4: Acetylation. The primary amine is then acetylated using acetic anhydride or acetyl chloride to afford

A detailed, step-by-step laboratory procedure can be found in the literature.

Synthesis of Tedizolid Phosphate

A common synthetic route to tedizolid phosphate involves a Suzuki coupling reaction.

•

Step 1: Suzuki Coupling. (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone is coupled with a

•

Step 2: Phosphorylation. The resulting alcohol, tedizolid, is then phosphorylated using a phosphorylating agent

Detailed experimental conditions and purification methods are described in various patents and publications.

```
```dot
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 "Intermediate_2" -> "Intermediate_3";
 "Intermediate_3" -> "Final_Product";
 "Final_Product" -> "Purification";
}
```

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## References

- 1. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]
- 2. Synthesis of Tedizolid\_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
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